molecular formula C16H13N3O4 B6345064 1-(4-Nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid CAS No. 1264043-25-5

1-(4-Nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid

Cat. No.: B6345064
CAS No.: 1264043-25-5
M. Wt: 311.29 g/mol
InChI Key: WWXPRKHOMXCVGH-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a complex organic compound characterized by its nitrophenyl and phenyl groups attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid typically involves the reaction of 4-nitrophenylhydrazine with phenylhydrazine in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the compound is synthesized using advanced chemical reactors that allow for precise control over reaction parameters. The use of continuous flow chemistry and automated systems helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

  • Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorine (Cl2).

Major Products Formed:

  • Oxidation: Formation of nitroso derivatives and carboxylic acids.

  • Reduction: Production of amino derivatives and alcohols.

  • Substitution: Generation of halogenated derivatives and other substituted pyrazoles.

Scientific Research Applications

1-(4-Nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid has found applications in various scientific research areas:

  • Chemistry: Used as a building block in the synthesis of more complex organic molecules.

  • Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammation.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors in biological systems, leading to the modulation of biochemical processes. The exact mechanism of action may vary depending on the specific application and target.

Comparison with Similar Compounds

1-(4-Nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is unique due to its specific structural features and biological activities. Similar compounds include:

  • 4-Nitrophenol: Known for its antioxidant properties.

  • 1-(4-Nitrophenyl)piperazine: Used in pharmaceutical research for its biological activities.

  • Indole derivatives: Exhibiting various biological activities such as antiviral, anti-inflammatory, and anticancer properties.

These compounds share similarities in their nitrophenyl groups but differ in their core structures and applications.

Properties

IUPAC Name

2-(4-nitrophenyl)-3-phenyl-3,4-dihydropyrazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4/c20-16(21)14-10-15(11-4-2-1-3-5-11)18(17-14)12-6-8-13(9-7-12)19(22)23/h1-9,15H,10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWXPRKHOMXCVGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C(=O)O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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